molecular formula C10H13BrN2O4S B1461902 Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate CAS No. 914349-71-6

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

Cat. No. B1461902
M. Wt: 337.19 g/mol
InChI Key: BUOGHUPVVLMNNM-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate” is a chemical compound with the CAS Number: 914349-71-6 . It has a molecular weight of 337.19 and its IUPAC name is methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . .

Scientific Research Applications

Enantioselective Synthesis

A study by Magata et al. (2017) demonstrated the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, highlighting a one-pot enamide cyclization process. This process involves a Pd-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation via bromination and cyclization, showcasing the chemical's utility in synthesizing complex oxazole derivatives with high optical purity (Magata, Nagano, Endo, Kawaida, Nagaoka, Hirokawa, & Maezaki, 2017).

Novel Aminolysis Method

Research by Baker and Williams (2003) introduced a novel synthesis approach for 2-amino-1,3-thiazole-5-carboxylates, employing ultrasonic and thermally mediated nucleophilic displacement. This method leverages the precursor's reactivity for synthesizing various substituted thiazoles, underscoring its versatility in organic synthesis (Baker & Williams, 2003).

Advanced Peptide Synthesis

Schutkowski, Mrestani-Klaus, and Neubert (2009) detailed the synthesis of dipeptide 4-nitroanilides incorporating non-proteinogenic amino acids. Their work presents methods for extending amino acid 4-nitroanilides to dipeptide 4-nitroanilides, demonstrating the compound's application in peptide synthesis and modification (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Structural Analysis

A study by Morais et al. (2012) on the X-ray diffraction structures of N-methylated benzimidazole compounds, related to amyloid-avid probes design, illustrates the utility of the compound in structural biology and chemistry. The research provides insights into the molecular and crystal structures of benzimidazole derivatives, which are crucial for designing biologically active molecules (Morais, Santos, Santos, & Paulo, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

Future Directions

While specific future directions for this compound are not available in the retrieved data, it’s worth noting that 2-aminothiazole derivatives are a promising scaffold in medicinal chemistry and drug discovery research . They have broad pharmacological potential and could be further explored for their therapeutic roles .

properties

IUPAC Name

methyl 5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O4S/c1-10(2,3)17-9(15)13-8-12-5(6(11)18-8)7(14)16-4/h1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOGHUPVVLMNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(S1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661729
Record name Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate

CAS RN

914349-71-6
Record name Methyl 5-bromo-2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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